molecular formula Al3Er B14734732 CID 78062283

CID 78062283

Cat. No.: B14734732
M. Wt: 248.20 g/mol
InChI Key: HBPFKSXPLZKSPF-UHFFFAOYSA-N
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Description

CID 78062283 is a PubChem Compound Identifier (CID) assigned to a unique chemical entity in the PubChem database. Compounds with adjacent CIDs (e.g., CID 78062282 or 78062284) may share structural motifs or functional groups, but direct data for this compound remain unspecified in the available literature.

Properties

Molecular Formula

Al3Er

Molecular Weight

248.20 g/mol

InChI

InChI=1S/3Al.Er

InChI Key

HBPFKSXPLZKSPF-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Er]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of aluminum erbium compound involves the reaction of aluminum and erbium under controlled conditions. One common method is to dissolve organic amine in a solvent, add dianhydride, and stir the mixture to dissolve and react. The reaction conditions typically involve maintaining a specific temperature and pressure to ensure the proper formation of the compound .

Industrial Production Methods

In industrial settings, the production of aluminum erbium compound may involve large-scale synthesis using high-purity raw materials. The process includes the careful control of reaction parameters such as temperature, pressure, and reaction time to achieve high yield and purity. The use of advanced equipment and techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Aluminum erbium compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxide and erbium oxide.

    Reduction: It can be reduced using reducing agents to form elemental aluminum and erbium.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.

    Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used under controlled conditions.

    Substitution: Various reagents, including halogens and organometallic compounds, can be used in substitution reactions.

Major Products Formed

    Oxidation: Aluminum oxide and erbium oxide.

    Reduction: Elemental aluminum and erbium.

    Substitution: Depending on the substituent, various organoaluminum and organoerbium compounds can be formed.

Scientific Research Applications

Aluminum erbium compound has several scientific research applications:

    Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.

    Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.

    Medicine: Explored for its potential therapeutic applications, including targeted drug delivery and cancer treatment.

    Industry: Utilized in the production of advanced materials, including high-strength alloys and specialized coatings.

Mechanism of Action

The mechanism by which aluminum erbium compound exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can bind to specific proteins and enzymes, altering their activity and function. The compound’s unique electronic and structural properties enable it to participate in various biochemical processes, making it a valuable tool in scientific research.

Comparison with Similar Compounds

Key Observations:

Structural Diversity: CID 53216313 contains a boronic acid group with halogen substituents, typical of Suzuki coupling intermediates . CID 252137 features a brominated indole-carboxylic acid scaffold, common in medicinal chemistry for targeting enzyme active sites .

Solubility Trends : CID 57416287 exhibits high aqueous solubility (86.7 mg/mL), likely due to its polar amine and oxygen functionalities, whereas CID 252137’s low solubility (0.052 mg/mL) aligns with its aromatic and hydrophobic indole core .

Bioactivity Context : While this compound’s biological role is undefined, compounds like CID 252137 (a brominated indole) are frequently explored as protease inhibitors or anti-inflammatory agents, suggesting possible overlap in research applications .

Methodological Considerations for Comparative Studies

The evidence emphasizes rigorous protocols for chemical characterization, which are critical when comparing CIDs:

  • Spectral Validation : Compounds must be characterized using NMR, MS, and elemental analysis to confirm purity and structure . For example, CID 53216313’s synthesis involved Pd-catalyzed cross-coupling, validated by chromatographic and spectroscopic methods .
  • Computational Modeling : Tools like XLOGP3 and ESOL solubility predictors enable rapid property comparisons, as seen in CID 53216313 and CID 57416287 .

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